molecular formula C8H6ClF5N2 B155583 2-Pentafluorophenyl-acetamidine hydrochloride CAS No. 139161-78-7

2-Pentafluorophenyl-acetamidine hydrochloride

Cat. No. B155583
CAS RN: 139161-78-7
M. Wt: 260.59 g/mol
InChI Key: PWEIHTLMFGYQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentafluorophenyl-acetamidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of organic compounds, as well as in the development of new drugs and materials. In

Scientific Research Applications

2-Pentafluorophenyl-acetamidine hydrochloride has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the synthesis of organic compounds. It can be used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and heterocyclic compounds.
Another potential application of this compound is in the development of new drugs. It has been reported that 2-Pentafluorophenyl-acetamidine hydrochloride has inhibitory effects on various enzymes such as serine proteases, kinases, and matrix metalloproteinases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-Pentafluorophenyl-acetamidine hydrochloride is not well understood. However, it has been reported that this compound inhibits the activity of various enzymes by binding to their active sites. This leads to the inhibition of the enzyme's function, which results in the suppression of various physiological processes.
Biochemical and Physiological Effects:
2-Pentafluorophenyl-acetamidine hydrochloride has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as serine proteases, kinases, and matrix metalloproteinases. This inhibition leads to the suppression of various physiological processes such as blood clotting, cell proliferation, and extracellular matrix degradation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-Pentafluorophenyl-acetamidine hydrochloride is its potential application in the synthesis of organic compounds. It can be used as a building block in the synthesis of various organic compounds, which makes it a valuable tool for organic chemists.
However, one of the limitations of this compound is its toxicity. It is a hazardous compound and must be handled with care. It can cause severe skin irritation, respiratory problems, and eye damage. Therefore, it must be handled in a well-ventilated area with appropriate protective equipment.

Future Directions

There are several potential future directions for research on 2-Pentafluorophenyl-acetamidine hydrochloride. One of the significant future directions is the development of new drugs based on this compound. It has been reported that this compound has inhibitory effects on various enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various diseases.
Another potential future direction is the synthesis of new organic compounds based on 2-Pentafluorophenyl-acetamidine hydrochloride. This compound can be used as a building block in the synthesis of various organic compounds, which makes it a valuable tool for organic chemists.
Conclusion:
In conclusion, 2-Pentafluorophenyl-acetamidine hydrochloride is a valuable compound in scientific research due to its potential applications in various fields. It can be used in the synthesis of organic compounds, as well as in the development of new drugs. However, it is a hazardous compound and must be handled with care. There are several potential future directions for research on this compound, which makes it an exciting area of study for scientists.

Synthesis Methods

The synthesis of 2-Pentafluorophenyl-acetamidine hydrochloride involves the reaction of pentafluorobenzonitrile with methylamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction leads to the formation of a crude product, which is then purified through recrystallization to obtain the final product in the form of a white crystalline powder.

properties

CAS RN

139161-78-7

Product Name

2-Pentafluorophenyl-acetamidine hydrochloride

Molecular Formula

C8H6ClF5N2

Molecular Weight

260.59 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)ethanimidamide;hydrochloride

InChI

InChI=1S/C8H5F5N2.ClH/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11;/h1H2,(H3,14,15);1H

InChI Key

PWEIHTLMFGYQPK-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl

synonyms

2-Pentafluorophenyl-acetamidine HCl

Origin of Product

United States

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